prop-2-enyl 2-hydroxy-4-(hydroxymethyl)benzoate
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Overview
Description
prop-2-enyl 2-hydroxy-4-(hydroxymethyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an allyl group attached to the 4-hydroxybenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of prop-2-enyl 2-hydroxy-4-(hydroxymethyl)benzoate typically involves the esterification of 4-hydroxybenzoic acid with allyl alcohol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through a continuous flow process. This method involves the use of immobilized enzymes or catalysts to facilitate the esterification reaction. The process is optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
prop-2-enyl 2-hydroxy-4-(hydroxymethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides, aldehydes, or carboxylic acids.
Reduction: Alcohols.
Substitution: Ethers or amines.
Scientific Research Applications
prop-2-enyl 2-hydroxy-4-(hydroxymethyl)benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers and resins.
Mechanism of Action
The mechanism of action of prop-2-enyl 2-hydroxy-4-(hydroxymethyl)benzoate involves its interaction with various molecular targets. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It may also inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzoic acid: A precursor in the synthesis of prop-2-enyl 2-hydroxy-4-(hydroxymethyl)benzoate.
Allyl 4-hydroxybenzoate: Similar structure but lacks the hydroxymethyl group.
Methyl 4-hydroxybenzoate: Another ester of 4-hydroxybenzoic acid, commonly used as a preservative.
Uniqueness
This compound is unique due to the presence of both allyl and hydroxymethyl groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
Molecular Formula |
C11H12O4 |
---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
prop-2-enyl 2-hydroxy-4-(hydroxymethyl)benzoate |
InChI |
InChI=1S/C11H12O4/c1-2-5-15-11(14)9-4-3-8(7-12)6-10(9)13/h2-4,6,12-13H,1,5,7H2 |
InChI Key |
YFPXHPMSMKTLMQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)C1=C(C=C(C=C1)CO)O |
Origin of Product |
United States |
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